Cas no 2272796-96-8 ((1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid)

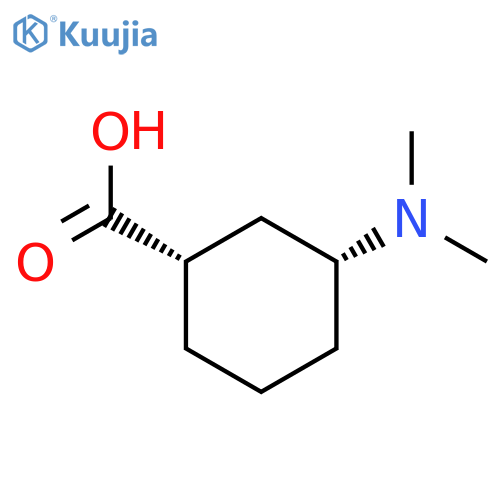

2272796-96-8 structure

商品名:(1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid

CAS番号:2272796-96-8

MF:C9H17NO2

メガワット:171.23678278923

CID:5412851

(1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid 化学的及び物理的性質

名前と識別子

-

- (1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid

-

- インチ: 1S/C9H17NO2/c1-10(2)8-5-3-4-7(6-8)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m0/s1

- InChIKey: HHGLAYBFCJGDEP-JGVFFNPUSA-N

- ほほえんだ: [C@H]1(C(O)=O)CCC[C@@H](N(C)C)C1

(1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2577994-10.0g |

rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis |

2272796-96-8 | 95% | 10.0g |

$5283.0 | 2023-07-09 | |

| Enamine | EN300-2577994-0.5g |

rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis |

2272796-96-8 | 95% | 0.5g |

$959.0 | 2023-07-09 | |

| Enamine | EN300-2577994-0.1g |

rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis |

2272796-96-8 | 95% | 0.1g |

$426.0 | 2023-07-09 | |

| Enamine | EN300-2577994-0.25g |

rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis |

2272796-96-8 | 95% | 0.25g |

$607.0 | 2023-07-09 | |

| Enamine | EN300-2577994-0.05g |

rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis |

2272796-96-8 | 95% | 0.05g |

$285.0 | 2023-07-09 | |

| Enamine | EN300-2577994-1.0g |

rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis |

2272796-96-8 | 95% | 1.0g |

$1229.0 | 2023-07-09 | |

| Enamine | EN300-2577994-2.5g |

rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis |

2272796-96-8 | 95% | 2.5g |

$2408.0 | 2023-07-09 | |

| Enamine | EN300-2577994-5.0g |

rac-(1R,3S)-3-(dimethylamino)cyclohexane-1-carboxylic acid, cis |

2272796-96-8 | 95% | 5.0g |

$3562.0 | 2023-07-09 |

(1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid 関連文献

-

Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Irina V. Vidiasheva,Maxim A. Kurochkin,Oksana A. Mayorova,Maria V. Lomova,Sergey V. German,Dmitry N. Khalenkow,Mikhail N. Zharkov,Andre G. Skirtach Biomater. Sci., 2018,6, 2219-2229

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

2272796-96-8 ((1S,3R)-3-(Dimethylamino)cyclohexanecarboxylic acid) 関連製品

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

- 506-17-2(cis-Vaccenic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 857369-11-0(2-Oxoethanethioamide)

- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

推奨される供給者

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量